molecular formula C24H23ClN2O2S B304033 N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Cat. No. B304033
M. Wt: 439 g/mol
InChI Key: XIKKHUVDWPUDGO-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide, also known as TH-302, is a small molecule drug candidate that has shown promising results in preclinical and clinical studies. It is a hypoxia-activated prodrug (HAP) that is designed to selectively target and kill cancer cells that are located in hypoxic regions of tumors.

Mechanism of Action

N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is a hypoxia-activated prodrug that is designed to selectively target and kill cancer cells that are located in hypoxic regions of tumors. Hypoxia is a common feature of solid tumors and is associated with resistance to radiation and chemotherapy. N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is activated under hypoxic conditions, which leads to the release of a cytotoxic agent that selectively kills hypoxic tumor cells.
Biochemical and physiological effects:
N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been shown to induce cell death in hypoxic tumor cells through a variety of mechanisms, including DNA damage, inhibition of DNA synthesis, and induction of apoptosis. It has also been shown to inhibit tumor angiogenesis and metastasis, which are important processes in tumor growth and progression.

Advantages and Limitations for Lab Experiments

N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has several advantages for use in lab experiments, including its selective targeting of hypoxic tumor cells and its ability to induce tumor cell death through multiple mechanisms. However, it also has some limitations, including its potential toxicity to normal cells and its limited efficacy in treating tumors that are not hypoxic.

Future Directions

There are several future directions for research on N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide, including the development of new hypoxia-activated prodrugs that are more selective and effective in targeting hypoxic tumor cells. There is also a need for further clinical trials to evaluate the safety and efficacy of N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide in treating various types of cancer, as well as to identify biomarkers that can predict patient response to the drug. Additionally, there is a need for further research on the mechanisms of action of N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide and its potential use in combination with other cancer therapies.

Synthesis Methods

The synthesis of N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide involves a multi-step process that starts with the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(2-chlorophenyl)ethylamine to form the corresponding amide. The amide is then coupled with 2-thiophenecarboxaldehyde using a Horner-Wadsworth-Emmons reaction to form the final product, N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide.

Scientific Research Applications

N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth and inducing tumor cell death. It has also been evaluated in several clinical trials, including Phase I and Phase II trials, and has shown efficacy in treating various types of cancer, including pancreatic, soft tissue sarcoma, and non-small cell lung cancer.

properties

Product Name

N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Molecular Formula

C24H23ClN2O2S

Molecular Weight

439 g/mol

IUPAC Name

N-[(Z)-3-[2-(2-chlorophenyl)ethylamino]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C24H23ClN2O2S/c1-16-9-10-19(14-17(16)2)23(28)27-22(15-20-7-5-13-30-20)24(29)26-12-11-18-6-3-4-8-21(18)25/h3-10,13-15H,11-12H2,1-2H3,(H,26,29)(H,27,28)/b22-15-

InChI Key

XIKKHUVDWPUDGO-JCMHNJIXSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NCCC3=CC=CC=C3Cl)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCCC3=CC=CC=C3Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCCC3=CC=CC=C3Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.